![molecular formula C38H30OP2 B12516442 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is a compound known for its unique structure and properties. It is a diphosphine ligand that has been widely studied for its applications in catalysis and coordination chemistry. The compound features a dibenzo[b,f]oxepine backbone with diphenylphosphino groups at the 4 and 6 positions, making it a versatile ligand for various metal complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine typically involves the reaction of dibenzo[b,f]oxepine with diphenylphosphine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could yield a variety of derivatives depending on the substituents introduced.
科学的研究の応用
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties in various organic reactions.
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of these metal complexes in drug development and delivery systems.
作用機序
The mechanism by which 4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used. For example, in catalytic hydrogenation reactions, the metal-ligand complex facilitates the transfer of hydrogen atoms to the substrate .
類似化合物との比較
Similar Compounds
4,6-Bis(diphenylphosphino)phenoxazine: This compound has a similar diphosphine structure but with a phenoxazine backbone.
4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: Another similar compound with a xanthene backbone and diphenylphosphino groups at the 4 and 5 positions.
Bis(2-diphenylphosphino)-p-tolyl ether: This compound features a diphenylphosphino ether linkage.
Uniqueness
4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine is unique due to its dibenzo[b,f]oxepine backbone, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable ligand for forming metal complexes with specific catalytic activities and selectivities.
特性
分子式 |
C38H30OP2 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC名 |
(1-diphenylphosphanyl-5,6-dihydrobenzo[b][1]benzoxepin-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-28-30-16-14-26-36(38(30)39-37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChIキー |
HOCPEONZJLYHPK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


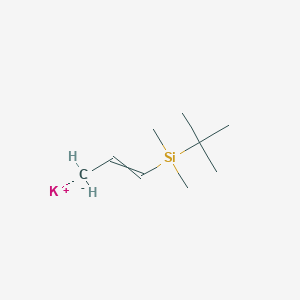
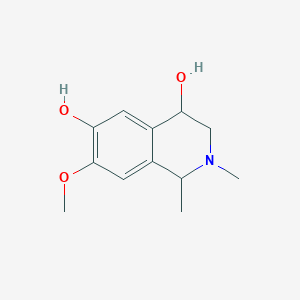
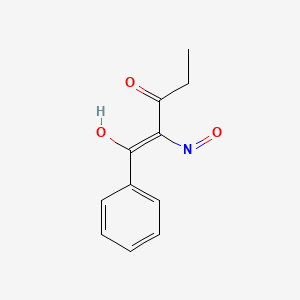
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
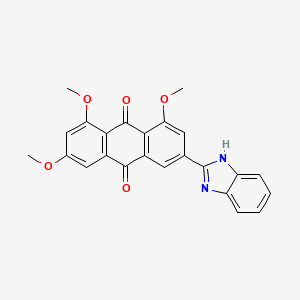
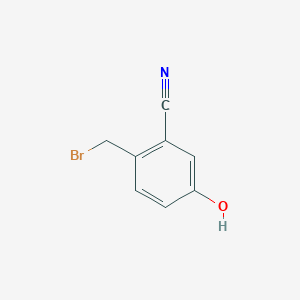
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)

![6-(2-Methoxyphenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516418.png)
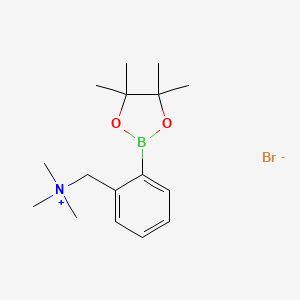
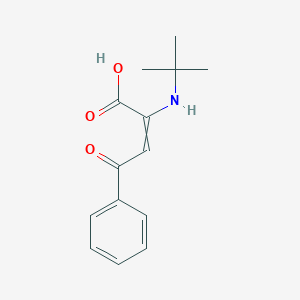
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
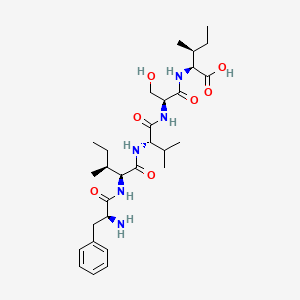
![Methyl 5-[2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate](/img/structure/B12516441.png)
